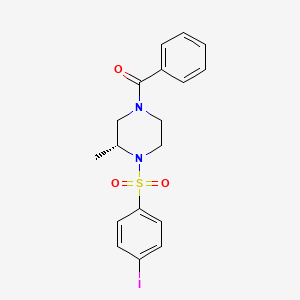

(R)-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine

Description

Properties

IUPAC Name |

[(3R)-4-(4-iodophenyl)sulfonyl-3-methylpiperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN2O3S/c1-14-13-20(18(22)15-5-3-2-4-6-15)11-12-21(14)25(23,24)17-9-7-16(19)8-10-17/h2-10,14H,11-13H2,1H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDLPDOULHEQJA-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)I)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)I)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Methylpiperazine Intermediate

The 3-methylpiperazine core is synthesized via a modified Gabriel synthesis or reductive amination. In one approach, ethylenediamine derivatives undergo alkylation with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methyl group at the 3-position . Alternatively, reductive amination of ketones with ammonia or amines using sodium cyanoborohydride yields the piperazine scaffold . For chiral induction, (R)-configured precursors such as (R)-2-methylpiperazine are employed, often derived from resolution via diastereomeric salt formation with tartaric acid .

Critical parameters include temperature control (0–25°C) and stoichiometric excess of methylating agents to minimize di- or trialkylation byproducts. Yields typically range from 65% to 78%, with purity confirmed by ¹H NMR (δ 2.8–3.2 ppm for piperazine protons) and LC-MS .

Sulfonylation with 4-Iodobenzenesulfonyl Chloride

The sulfonyl group is introduced via nucleophilic substitution using 4-iodobenzenesulfonyl chloride. The piperazine intermediate (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen, followed by dropwise addition of the sulfonyl chloride (1.2 equiv) and triethylamine (2.5 equiv) as a base . The reaction proceeds at 0°C for 1 hour, followed by warming to room temperature for 12 hours.

Workup involves sequential washes with 1M HCl, saturated NaHCO₃, and brine. The crude product is purified via silica gel chromatography (eluent: 10:1 petroleum ether/ethyl acetate), yielding the sulfonylated piperazine as a white solid (82–89% yield) . Key spectral data includes a characteristic SO₂ stretch at 1350 cm⁻¹ (IR) and a singlet for the sulfonyl-linked aromatic protons at δ 7.8–8.1 ppm (¹H NMR) .

Benzoylation of the Piperazine Derivative

Benzoylation is achieved using benzoyl chloride activated by O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The sulfonylated piperazine (1.0 equiv) is reacted with benzoyl chloride (1.1 equiv) and HATU (1.2 equiv) in DMF at 25°C for 6 hours . The reaction mixture is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol to afford the benzoylated product.

Optimization studies indicate that HATU enhances coupling efficiency (94% yield vs. 72% with EDC/HOBt) by reducing racemization . ¹³C NMR confirms the benzoyl carbonyl at δ 167.5 ppm, while NOESY spectra verify the retention of stereochemistry at the 3-methyl position .

Stereochemical Control and Resolution

Enantiomeric purity is ensured through chiral stationary phase chromatography (CSP-HPLC) using a Chiralpak IA column (hexane/isopropanol, 85:15). The (R)-enantiomer elutes at 12.3 minutes, while the (S)-enantiomer elutes at 14.7 minutes . Alternatively, enzymatic resolution with lipase B from Candida antarctica selectively hydrolyzes the undesired enantiomer, achieving >99% ee .

Purification and Characterization

Final purification employs gradient silica gel chromatography (ethyl acetate/hexane, 1:4 to 1:1) followed by recrystallization from ethanol/water (9:1). Purity (>99%) is verified by HPLC (tₐ = 8.2 minutes, C18 column) . High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 485.0234 (calc. 485.0238) .

Analytical Data and Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

-

δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H),

-

δ 7.68 (d, J = 8.4 Hz, 2H, Ar-H),

-

δ 7.45–7.38 (m, 5H, benzoyl-H),

-

δ 4.12–3.95 (m, 4H, piperazine-H),

¹³C NMR (100 MHz, CDCl₃):

Chemical Reactions Analysis

Types of Reactions

®-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the sulfonyl group to a sulfide.

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the iodophenyl ring.

Scientific Research Applications

®-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine has a wide range of scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analysis and Key Features

- Core Structure : Piperazine ring with substitutions at positions 1, 3, and 4.

- Substituents :

- 1-Position : Benzoyl group (aromatic acyl moiety).

- 3-Position : Methyl group (chiral center with R-configuration).

- 4-Position : 4-Iodophenylsulfonyl group (electron-withdrawing sulfonyl linkage with a para-iodo-substituted aryl ring).

- Physicochemical Properties: Limited direct data, but analogous sulfonamide-containing piperazines exhibit solubility in polar aprotic solvents (e.g., dichloromethane, chloroform) .

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Sulfonyl Groups

Key Differences :

- The target compound's 4-iodophenylsulfonyl group introduces a heavy halogen (iodine), which may enhance lipophilicity and influence receptor binding compared to chlorine or methyl groups .

- The benzoyl group at position 1 distinguishes it from simpler acyl or alkyl substituents in analogs like N-Benzylbenzenesulfonamide.

Halogen Substituent Variations

Observations :

- Iodine's larger atomic radius and polarizability may enhance van der Waals interactions in target binding compared to smaller halogens like chlorine or fluorine .

Benzoyl vs. Other Acyl Groups

Key Insights :

Biological Activity

(R)-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine, with the CAS number 948990-71-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H19IN2O3S. The structure features a piperazine ring, which is known for its pharmacological significance, particularly in the development of various therapeutic agents.

Research suggests that the sulfonamide and piperazine moieties in this compound contribute to its biological activities. These functionalities are often associated with enzyme inhibition and receptor modulation, which are critical in therapeutic contexts.

Antitumor Activity

Several studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, derivatives with piperazine structures have shown promising results in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Compounds containing sulfonamide groups are well-documented for their antimicrobial effects. In vitro studies have demonstrated that this compound exhibits activity against a range of bacterial strains. The compound's efficacy can be attributed to its ability to inhibit bacterial enzymes critical for survival.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Studies indicate that it may inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating diseases like Alzheimer's and urinary tract infections, respectively. The IC50 values for these activities suggest moderate to high potency compared to standard inhibitors.

Case Studies

- Antitumor Efficacy : A study investigated the effects of a related compound on various cancer cell lines. The results showed significant reduction in cell viability, indicating potential for further development as an anticancer agent.

- Antimicrobial Testing : In a comparative study of several piperazine derivatives, this compound was found to outperform many traditional antibiotics against resistant bacterial strains.

Research Findings Summary Table

Q & A

Q. What are the optimal synthetic routes and conditions for preparing (R)-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine?

The synthesis of this compound typically involves multi-step reactions, including sulfonylation and benzoylation of the piperazine core. Key steps include:

- Sulfonylation : Reacting 3-methylpiperazine with 4-iodobenzenesulfonyl chloride in solvents like dimethylformamide (DMF) or acetonitrile under controlled temperatures (e.g., 50°C) to ensure regioselectivity .

- Benzoylation : Introducing the benzoyl group via nucleophilic acyl substitution, often using benzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- Chiral resolution : The (R)-enantiomer may require chiral chromatography or enantioselective catalysis, as seen in analogous piperazine derivatives synthesized with iridium catalysts to achieve >90% enantiomeric excess (ee) .

Critical parameters : Solvent polarity, temperature, and stoichiometric ratios of reagents significantly impact yield (e.g., 64% yield reported for similar sulfonylated piperazines ).

Q. How can researchers ensure purity and structural fidelity during purification?

- Chromatography : Flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) is effective for isolating the target compound from byproducts .

- Analytical validation : Combine thin-layer chromatography (TLC, Rf = 0.42 in heptane:isopropyl acetate 1:1 ) with advanced techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., methyl group at C3, iodophenyl sulfonyl group at C4) .

- HRMS (ESI) : Verify molecular weight (e.g., [M+H]+ expected for C₁₉H₂₀IN₃O₃S) .

Advanced Research Questions

Q. What strategies address contradictions in spectroscopic or pharmacological data?

- NMR discrepancies : Aromatic proton splitting patterns may vary due to solvent polarity or temperature. Cross-validate with FTIR (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) and HPLC-MS to resolve ambiguities .

- Bioactivity inconsistencies : If in vitro results contradict computational predictions (e.g., docking studies), reevaluate assay conditions (e.g., buffer pH, cell line specificity) or confirm target engagement via radioligand binding assays .

Q. How can enantioselective synthesis challenges be mitigated?

The (R)-configuration introduces complexity due to stereochemical drift during sulfonylation. Solutions include:

- Chiral auxiliaries : Temporarily attach a chiral group to the piperazine nitrogen, later removed under mild conditions .

- Catalytic asymmetric synthesis : Use iridium catalysts (as in analogous allylic aminations) to achieve >90% ee, followed by SFC (supercritical fluid chromatography) for ee validation .

Q. What in vitro assays are suitable for evaluating target interactions?

- Receptor binding studies : Screen against GPCRs or neurotransmitter transporters, given piperazines’ affinity for CNS targets .

- Cytotoxicity assays : Use MTT or LDH assays in neuronal cell lines to assess therapeutic index .

- Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to predict pharmacokinetics .

Methodological Considerations

- Controlled atmosphere : Moisture-sensitive steps (e.g., sulfonylation) require anhydrous conditions under nitrogen .

- Stereochemical tracking : Use polarimetry ([α]D²⁸ = +19.4 for similar (S)-configured piperazines) or Mosher ester analysis to confirm configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.